

In-Depth Technical Guide: Anti-inflammatory Agent 90 (Compound (R)-7)

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Compound of Interest

Compound Name: Anti-inflammatory agent 90

Cat. No.: B15570864

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Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the compound identified as "**Anti-inflammatory agent 90**," also referred to as "compound (R)-7" and, in some literature, as "(R)-AS-1." This molecule, with the chemical formula C₁₃H₁₅N₃O₂, has demonstrated notable anti-inflammatory effects in preclinical models. This document consolidates available data on its physicochemical properties, outlines its synthesis, details its observed anti-inflammatory activity, and provides experimental protocols for its in vitro evaluation. The guide also visualizes the putative signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Identity

Anti-inflammatory agent 90 is a chiral molecule with the systematic name (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. Its identity is confirmed through its CAS Number and molecular formula. The (R)-enantiomer is specified as the active configuration in the context of its biological activities.

Chemical Structure:

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

Caption: Chemical structure of **Anti-inflammatory agent 90**.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **Anti-inflammatory agent 90** is presented in Table 1. The data is compiled from vendor specifications and scientific literature.

Table 1: Physicochemical and Pharmacological Properties of **Anti-inflammatory Agent 90**

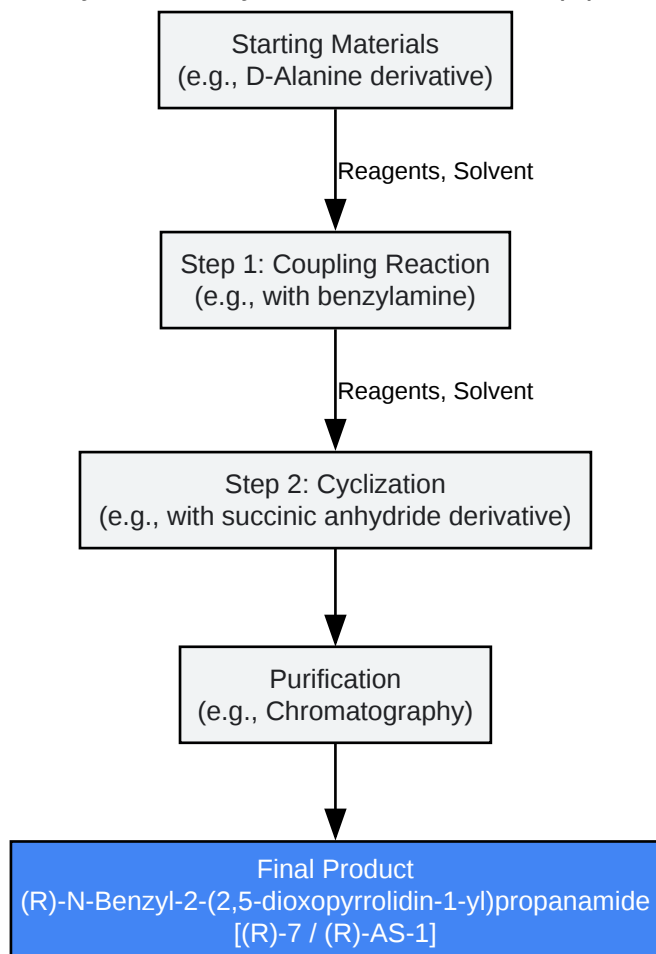
Property	Value	Reference
IUPAC Name	(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide	[1]
Synonyms	Anti-inflammatory agent 90, compound (R)-7, (R)-AS-1	[1][2]
CAS Number	A1433739	[2]
Molecular Formula	C13H15N3O2	[2]
Molecular Weight	245.28 g/mol	[2]
Known Biological Activity	Reduction of nitrite and IL-6 in LPS-challenged RAW cells	[2]
Positive allosteric modulator of EAAT2; antiseizure activity	[1]	

Synthesis

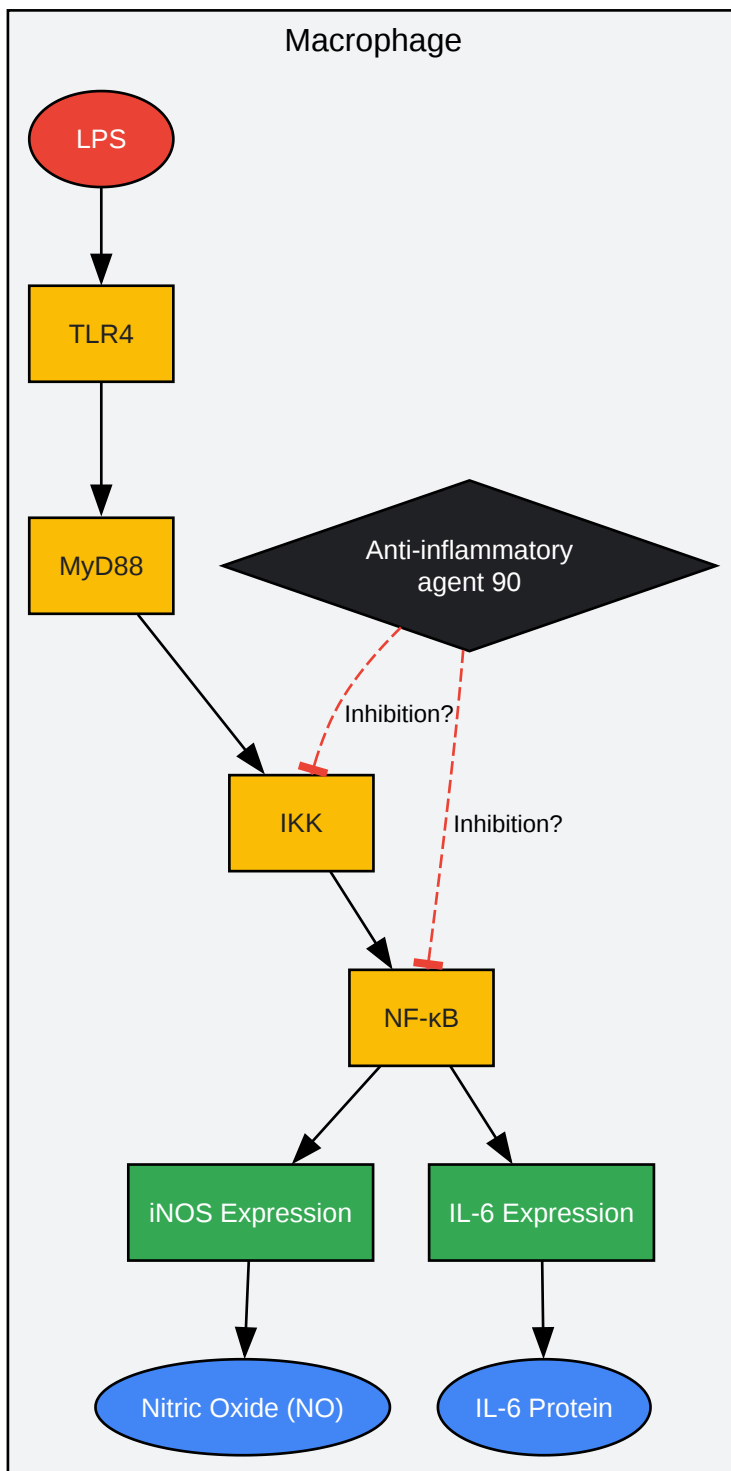
The synthesis of the racemic mixture and the individual (R)- and (S)-enantiomers of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been described. The asymmetric synthesis route is crucial for obtaining the biologically active (R)-enantiomer.

DOT Script for Synthesis Workflow:

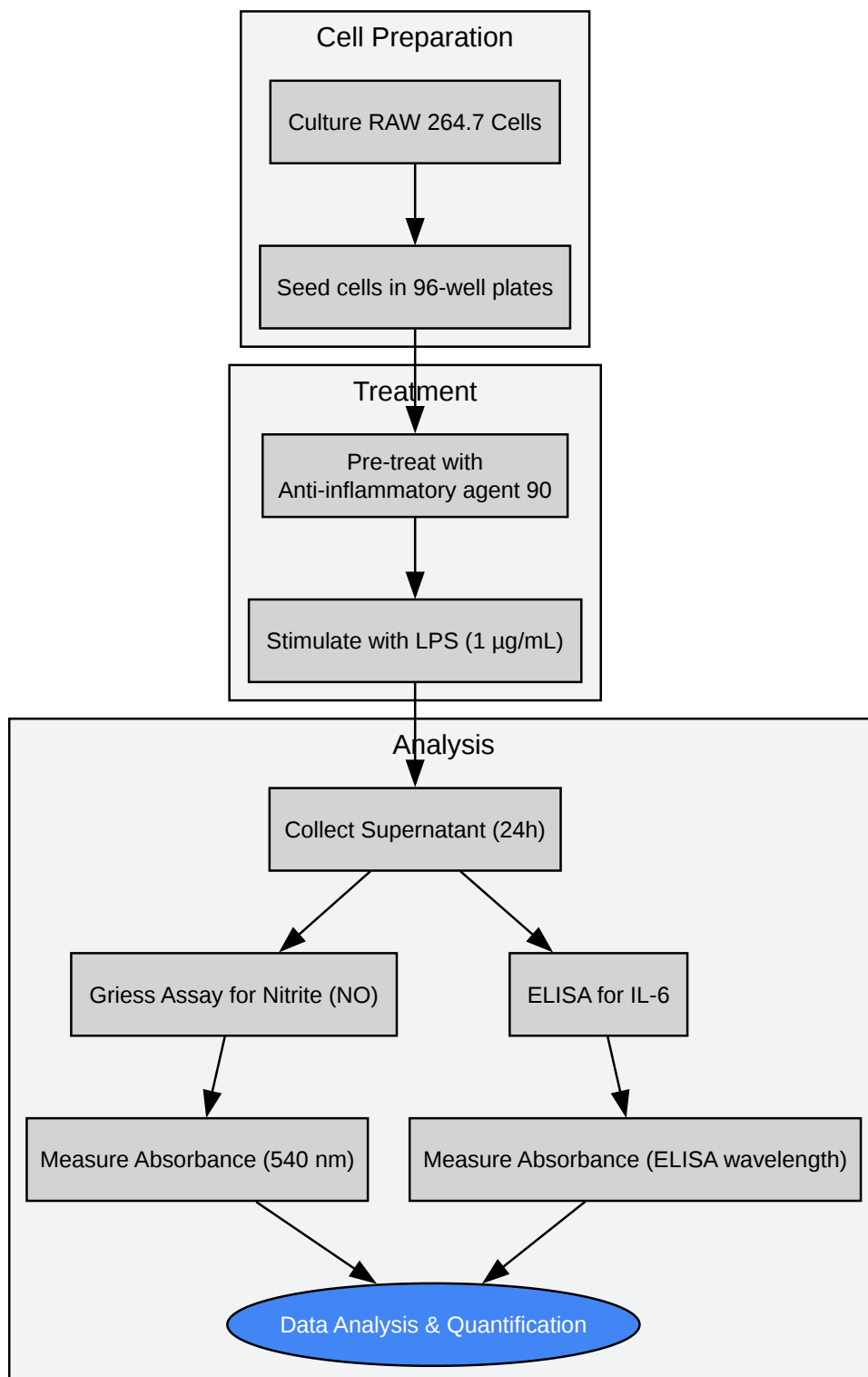
Asymmetric Synthesis Workflow for (R)-7



Putative Anti-inflammatory Signaling Pathway of (R)-7



In Vitro Anti-inflammatory Assay Workflow

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. aladdin-e.com [aladdin-e.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com